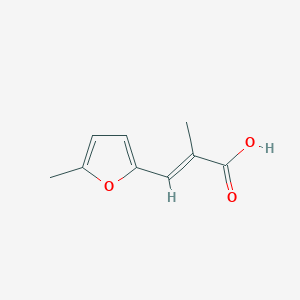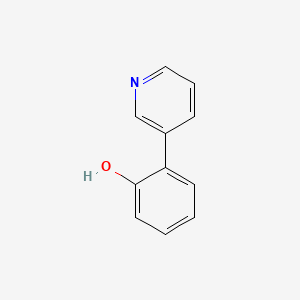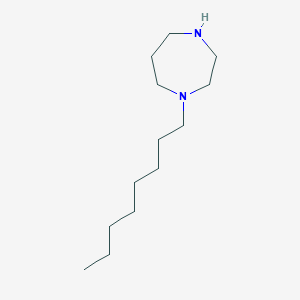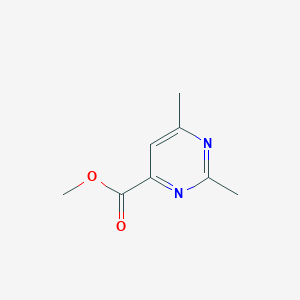
Methyl 2,6-dimethylpyrimidine-4-carboxylate
説明
“Methyl 2,6-dimethylpyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 54198-73-1 . It has a molecular weight of 166.18 and is typically in powder form .
Molecular Structure Analysis
The linear formula for “this compound” is C8H10N2O2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 55-56 degrees Celsius .科学的研究の応用
Polymer Synthesis
Methyl 2,6-dimethylpyrimidine-4-carboxylate plays a role in the synthesis of novel polymers. It has been used in aldol condensation reactions with various aromatic dialdehydes to create a series of new conjugated polymers. This process leverages the easily deprotonated methyl protons of 4,6-dimethylpyrimidines, which generate a resonance-stabilized carbanion used as a substrate in these reactions (Gunathilake et al., 2013).
Cocrystal Design
In crystallography, this compound has been utilized in the design of cocrystals. These cocrystals, involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, have been prepared and characterized by single-crystal X-ray diffraction. This approach provides insights into hydrogen bonding and molecular interaction patterns in these structures (Rajam et al., 2018).
Chemical Synthesis and Reactions
The compound has been a key reactant in various chemical syntheses and reactions. For example, it's been used in the formation of semiconducting polymers through specific types of chemical reactions such as aldol condensation. These processes highlight the chemical versatility and reactivity of this compound in synthesizing new compounds with potentially novel properties and applications (Cherkasov et al., 1973).
Antimicrobial Studies
There has been research exploring the antimicrobial properties of compounds derived from this compound. For instance, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were synthesized and evaluated for antimicrobial activity, demonstrating the potential medicinal applications of derivatives of this compound (Shastri & Post, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
methyl 2,6-dimethylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)10-6(2)9-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXDQIBUXYHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


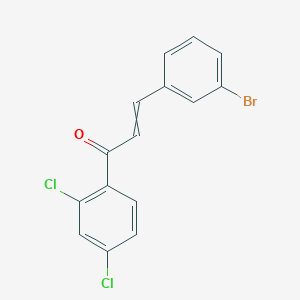



![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)
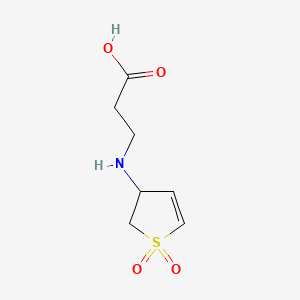
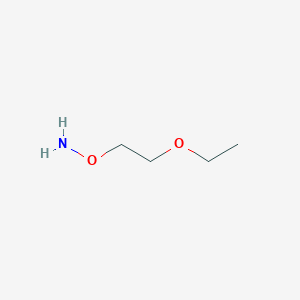
![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
